3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol
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Overview
Description
3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is a deuterated analogue of a naturally occurring molecule, which makes it a valuable tool in research for studying the mechanism of action and physiological effects of the original molecule.
Mechanism Of Action
The mechanism of action of 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol is not well understood. However, it is believed that this compound interacts with certain receptors in the body, which leads to its physiological effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol are not well studied. However, it is believed that this compound may have effects on the cardiovascular system, nervous system, and immune system.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol in lab experiments is that it is a deuterated analogue of a naturally occurring molecule, which makes it a valuable tool in research. However, one of the main limitations of using this compound is that it is a synthetic compound, which may not accurately reflect the physiological effects of the original molecule.
Future Directions
There are several future directions for research involving 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol. One direction is to study the mechanism of action of this compound in more detail, in order to gain insights into its physiological effects. Another direction is to study the potential therapeutic applications of this compound, particularly in the treatment of cardiovascular and nervous system disorders. Additionally, researchers could study the potential interactions between this compound and other drugs and therapies, in order to determine its safety and efficacy.
Synthesis Methods
The synthesis of 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol involves several steps. The first step is the synthesis of a deuterated benzene ring, which is achieved by using deuterated reagents. The second step involves the addition of an amino group to the benzene ring, followed by the addition of a hexylamine group to the amino group. The final step is the addition of a phenylethylamine group to the hexylamine group, which results in the formation of 3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol.
Scientific Research Applications
3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol has several potential applications in scientific research. One of the main applications of this compound is in the study of the mechanism of action of the original molecule. By using a deuterated analogue, researchers can gain insights into the mechanism of action of the original molecule, which can lead to the development of new drugs and therapies.
properties
CAS RN |
775542-05-7 |
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Product Name |
3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol |
Molecular Formula |
C22H32N2O2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
3,4,6-trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C22H32N2O2/c25-21-11-10-20(18-22(21)26)13-17-24-15-7-2-1-6-14-23-16-12-19-8-4-3-5-9-19/h3-5,8-11,18,23-26H,1-2,6-7,12-17H2/i10D,11D,18D |
InChI Key |
RYBJORHCUPVNMB-CHYKZQLPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCNCCCCCCNCCC2=CC=CC=C2)[2H])O)O)[2H] |
SMILES |
C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O |
synonyms |
4-[2-[[6-[(2-Phenylethyl)amino]hexyl]amino]ethyl]-1,2-benzenediol Dihydrochloride-d3; Dopacard-d3; Dopexamine Dihydrochloride-d3; FPL 60278AR-d3; |
Origin of Product |
United States |
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